![molecular formula C5H6F3NO3 B2738134 Azetidin-3-one trifluoroacetate CAS No. 2089255-86-5](/img/structure/B2738134.png)
Azetidin-3-one trifluoroacetate
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Overview
Description
Azetidin-3-one trifluoroacetate is a chemical compound with the CAS Number: 2089255-86-5 . It has a molecular weight of 185.1 and its IUPAC name is azetidin-3-one 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for Azetidin-3-one trifluoroacetate is1S/C3H5NO.C2HF3O2/c5-3-1-4-2-3;3-2(4,5)1(6)7/h4H,1-2H2;(H,6,7)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Azetidin-3-one trifluoroacetate has a molecular weight of 185.1 . It is stored at a temperature of -10 degrees and has a physical form of oil .Scientific Research Applications
Synthesis and Imaging Studies
Azetidin-3-one derivatives have been utilized in the synthesis of novel ligands for nicotinic receptors. For example, Karimi & Långström, 2002 reported the synthesis of a compound through a Stille coupling reaction, followed by deprotection using trifluoroacetic acid. This compound is a potential ligand for nicotinic receptors, indicating its use in brain imaging and receptor studies.
Medicinal Chemistry and Drug Design
Azetidine derivatives have been explored for their binding properties with nicotinic acetylcholine receptors, as demonstrated by Doll et al., 1999, highlighting their potential in positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This showcases the application of azetidine compounds in the development of diagnostic tools for neurological conditions.
Organic Synthesis
In organic chemistry, azetidine derivatives have been used as intermediates for synthesizing various medicinally relevant compounds. For instance, Roy, Baviskar, & Biju, 2015 described a trifluoroacetic acid-promoted multicomponent coupling reaction involving azetidines, leading to the formation of N-aryl β-amino alcohol derivatives, which are significant in medicinal chemistry.
Antimicrobial and Antitubercular Activities
Azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, as shown by Ilango & Arunkumar, 2011. This research emphasizes the potential of azetidine compounds in the development of new antimicrobial and antitubercular drugs.
Chemical Transformations and Synthesis of Complex Molecules
Azetidine derivatives serve as building blocks for the synthesis of complex molecules, including trifluoromethyl-containing compounds, as demonstrated by Thi et al., 2018. This indicates their versatility and utility in constructing molecules with potential therapeutic applications.
Safety and Hazards
Azetidin-3-one trifluoroacetate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
properties
IUPAC Name |
azetidin-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.C2HF3O2/c5-3-1-4-2-3;3-2(4,5)1(6)7/h4H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLJQGKTDSBQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-one trifluoroacetate | |
CAS RN |
2089255-86-5 |
Source
|
Record name | azetidin-3-one trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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